1-(2-hydroxyphenyl)piperidin-2-one
Overview
Description
1-(2-Hydroxyphenyl)piperidin-2-one is a compound belonging to the piperidine family, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids . This compound, specifically, features a hydroxyphenyl group attached to the piperidin-2-one core, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-hydroxyphenyl)piperidin-2-one can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-hydroxybenzaldehyde and piperidine, the compound can be synthesized via a series of steps including condensation and cyclization reactions . Industrial production methods often employ optimized conditions to enhance yield and purity, such as using specific catalysts and controlled temperatures .
Chemical Reactions Analysis
1-(2-Hydroxyphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The hydroxy group allows for electrophilic substitution reactions, enabling the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like sodium chlorite and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Hydroxyphenyl)piperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-hydroxyphenyl)piperidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 1-(2-hydroxyphenyl)piperidin-2-one include other piperidinones and piperidine derivatives. For example:
1-(4-Hydroxyphenyl)piperidin-2-one: Similar structure but with the hydroxy group at a different position.
Piperidine: The parent compound without the hydroxyphenyl group.
Piperazine: Another six-membered ring with two nitrogen atoms. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-hydroxyphenyl)piperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-6-2-1-5-9(10)12-8-4-3-7-11(12)14/h1-2,5-6,13H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHIEQINYYIZSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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